molecular formula C21H20N2O2 B2805848 N-methyl-1-(4-methylbenzyl)-2-oxo-N-phenyl-1,2-dihydropyridine-3-carboxamide CAS No. 899754-25-7

N-methyl-1-(4-methylbenzyl)-2-oxo-N-phenyl-1,2-dihydropyridine-3-carboxamide

Cat. No.: B2805848
CAS No.: 899754-25-7
M. Wt: 332.403
InChI Key: AXHMHOMHFAHNQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-methyl-1-(4-methylbenzyl)-2-oxo-N-phenyl-1,2-dihydropyridine-3-carboxamide (CAS 899754-25-7) is a pyridone-based carboxamide derivative with a molecular formula of C21H20N2O2 and a molecular weight of 332.4 g/mol . The compound is characterized by a 1,2-dihydropyridin-2-one core structure, which is substituted with a 4-methylbenzyl group at the N1 position and a carboxamide moiety at C3. The carboxamide is further functionalized with N-methyl and N-phenyl groups, distinguishing it from simpler structural analogs . This specific architecture, featuring lipophilic aromatic substituents, is designed to potentially enhance target binding and modulate pharmacokinetic properties for research purposes . The dihydropyridine scaffold is a well-recognized privileged structure in medicinal chemistry. While specific biological data for this exact molecule is limited in the public domain, structurally related dihydropyridine and quinoline carboxamide derivatives have been explored for various therapeutic applications, demonstrating the value of this chemotype in drug discovery . As such, this compound serves as a valuable chemical intermediate or scaffold for designing and synthesizing novel molecules for biochemical screening, structure-activity relationship (SAR) studies, and hit-to-lead optimization campaigns. This product is intended for research and manufacturing applications only and is not approved for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

N-methyl-1-[(4-methylphenyl)methyl]-2-oxo-N-phenylpyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O2/c1-16-10-12-17(13-11-16)15-23-14-6-9-19(21(23)25)20(24)22(2)18-7-4-3-5-8-18/h3-14H,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXHMHOMHFAHNQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C=CC=C(C2=O)C(=O)N(C)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-methyl-1-(4-methylbenzyl)-2-oxo-N-phenyl-1,2-dihydropyridine-3-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic potential.

Chemical Structure and Synthesis

The compound's structure features a dihydropyridine core with a methyl and phenyl substitution pattern that may influence its biological properties. The synthesis typically involves multi-step organic reactions, including carboxylation and condensation reactions, which are crucial for constructing the dihydropyridine framework.

Anticancer Properties

Research indicates that derivatives of dihydropyridine compounds exhibit significant anticancer activities. For instance, studies have shown that related compounds can inhibit the growth of various cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). The mechanisms often involve the induction of apoptosis and inhibition of cell proliferation pathways:

  • Case Study 1 : A derivative with similar structural features demonstrated an EC50 value of 10.28 µg/mL against HepG2 cells, indicating potent cytotoxicity compared to standard chemotherapeutics like doxorubicin .
  • Mechanism : The anticancer activity is often linked to the inhibition of kinases involved in cell cycle regulation, specifically ERK1/2 pathways, which are crucial for cell proliferation .

Antimicrobial Activity

In addition to anticancer effects, this compound has exhibited antimicrobial properties. Compounds in this class have been screened against various bacterial strains:

  • Case Study 2 : A related compound showed effective antibacterial activity against Escherichia coli and Staphylococcus aureus, suggesting potential as an antimicrobial agent .

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cancer cell metabolism.
  • Apoptosis Induction : Activation of caspases has been noted in studies involving similar compounds, leading to programmed cell death in cancer cells.
  • Cell Cycle Arrest : Evidence suggests that these compounds can induce cell cycle arrest at the G1/S transition phase.

Comparative Analysis

To better understand the efficacy of this compound, a comparison with other known compounds is useful:

Compound NameEC50 (µg/mL)Activity TypeReference
Doxorubicin0.877Anticancer
Compound A10.28Anticancer
Compound BVariesAntibacterial

Comparison with Similar Compounds

Table 1: Structural Comparison of Pyridone Derivatives

Compound Name N1 Substituent C3 Carboxamide Substituent Additional Features
Target Compound 4-methylbenzyl N-methyl, N-phenyl -
7c 4-methylphenyl Benzo[d]oxazol-2-yl 4,6-dimethyl pyridone
7e 4-methylphenyl 1H-benzo[d]imidazol-2-yl 4,6-dimethyl pyridone
7f 4-hydroxyphenyl 1H-benzo[d]imidazol-2-yl 4,6-dimethyl pyridone, hydroxyl
7g 4-hydroxyphenyl Benzo[d]thiazol-2-yl 4,6-dimethyl pyridone, hydroxyl
8a Phenyl Cyclohexyl 4,6-dimethyl pyridone
DM-20 4-(trifluoromethyl)benzyl Pyrrole-3-carboxamide Methoxy, methyl on pyridone
N-methyl-2-oxo-1-[4-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarboxamide 4-(trifluoromethyl)benzyl N-methyl -

Key Observations:

N1 Substituent Diversity: The target compound’s 4-methylbenzyl group contrasts with 7c–7g (4-methylphenyl or 4-hydroxyphenyl) and DM-20/ compounds (4-trifluoromethylbenzyl). The 4-methylbenzyl group balances lipophilicity and steric bulk, differing from the electron-withdrawing trifluoromethyl group in DM-20, which may enhance metabolic stability but reduce solubility .

Carboxamide Functionalization :

  • The target compound’s N-methyl-N-phenyl carboxamide is unique; most analogs feature heterocyclic (e.g., benzooxazole in 7c) or aliphatic (e.g., cyclohexyl in 8a) substituents. The N-phenyl group may enhance π-π interactions in target binding, while N-methyl reduces steric hindrance compared to bulkier groups .

Pyridone Core Modifications: Analogs like 7c and 8a include 4,6-dimethyl groups on the pyridone ring, which could increase crystallinity (evidenced by higher melting points: 198–200°C for 7c vs. 139–140°C for 8a) .

Physicochemical and Spectroscopic Properties

Table 2: Comparative Physicochemical Data

Compound Molecular Weight (g/mol) Melting Point (°C) 1H NMR Highlights (δ, ppm)
Target ~350 (calculated) Not reported Expected signals: N-methyl (~3.0), aromatic protons (6.5–7.5)
7c 373.0 198–200 Aromatic H: 6.85–7.45; pyridone H: 6.25, 2.35 (CH3)
7f 389.0 176–178 Hydroxyl H: 9.80; aromatic H: 6.70–7.40
DM-20 ~450 (estimated) Not reported Trifluoromethyl H: 7.60–7.80; methoxy H: 3.80

Key Observations:

  • Melting Points : Compounds with polar substituents (e.g., 7f’s hydroxyl group) exhibit lower melting points than 7c, suggesting reduced crystallinity due to disrupted packing .
  • NMR Trends : The target compound’s N-methyl and N-phenyl groups would produce distinct shifts at ~3.0 ppm (N–CH3) and 6.5–7.5 ppm (aromatic H), differing from heterocyclic substituents in 7c–7g (e.g., benzooxazole protons at 7.45 ppm) .

Q & A

Synthesis and Optimization

Basic: What are the standard synthetic routes for preparing N-methyl-1-(4-methylbenzyl)-2-oxo-N-phenyl-1,2-dihydropyridine-3-carboxamide? The synthesis typically involves multi-step reactions, including:

  • Step 1: Condensation of a substituted benzylamine (e.g., 4-methylbenzylamine) with an aldehyde to form a Schiff base intermediate.
  • Step 2: Cyclization with a β-ketoester (e.g., ethyl acetoacetate) under basic conditions to construct the dihydropyridine ring.
  • Step 3: Amide coupling using reagents like HATU or DCC to introduce the N-phenylcarboxamide group.
    Key catalysts include Lewis acids (e.g., ZnCl₂) or bases (e.g., K₂CO₃). Reaction conditions (60–100°C, ethanol/DMF solvents, 12–24 hr) are optimized for yield and purity. Analytical methods like TLC and NMR are critical for monitoring .

Advanced: How can reaction conditions be systematically optimized to improve yield and reduce side products? Use a Design of Experiments (DoE) approach:

  • Variables: Temperature (60–120°C), solvent polarity (ethanol vs. DMSO), and catalyst loading (0.1–1.0 eq).
  • Response Surface Methodology (RSM): Models interactions between variables to identify optimal conditions.
    For example, higher polarity solvents may enhance cyclization but increase hydrolysis risks. Mechanistic studies (e.g., DFT calculations) can predict transition states and guide catalyst selection .

Structural Characterization

Basic: Which spectroscopic techniques are essential for confirming the compound’s structure?

  • ¹H/¹³C NMR: Verify substituent positions (e.g., methylbenzyl and phenyl groups).
  • IR Spectroscopy: Confirm carbonyl (C=O, ~1700 cm⁻¹) and amide (N-H, ~3300 cm⁻¹) functionalities.
  • Mass Spectrometry (HRMS): Validate molecular formula (e.g., [M+H]⁺ at m/z 377.16).
    For purity, use HPLC with UV detection (λ = 254 nm) .

Advanced: How can X-ray crystallography resolve tautomeric or conformational ambiguities? SHELX software (e.g., SHELXL) refines crystallographic data to determine bond lengths/angles and confirm the keto-amine tautomer (vs. enol forms). For example, a planar dihydropyridine ring with a dihedral angle <10° between aromatic rings indicates extended π-conjugation .

Biological Activity Profiling

Basic: What preliminary assays are used to screen for biological activity?

  • Enzyme Inhibition: Test against kinases (e.g., EGFR) or proteases using fluorogenic substrates.
  • Cytotoxicity: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations.
  • Antimicrobial Screening: Disk diffusion assays against S. aureus or E. coli .

Advanced: How can structure-activity relationships (SAR) guide derivative design? Compare analogs with substitutions (e.g., halogen vs. methoxy groups):

Substituent PositionActivity Trend (IC₅₀, μM)Key Interaction
4-Methylbenzyl12.3 ± 1.2 (EGFR)Hydrophobic pocket
3-Fluorophenyl8.9 ± 0.9 (EGFR)H-bond with Thr766
Molecular docking (AutoDock Vina) and MD simulations validate target binding .

Handling Data Contradictions

Basic: How should researchers address discrepancies in reported biological activities?

  • Reproducibility Checks: Replicate assays under identical conditions (e.g., cell line passage number, serum concentration).
  • Meta-Analysis: Pool data from multiple studies to identify outliers or confounding variables (e.g., solvent DMSO % in assays) .

Advanced: What statistical methods resolve conflicting crystallographic or spectroscopic data?

  • R-Factor Analysis: Compare SHELXL refinement residuals (e.g., R₁ < 0.05 for high-resolution data).
  • Multivariate Analysis: PCA or cluster analysis to group spectral datasets and identify systematic errors .

Comparative Analysis of Structural Analogs

Table 1: Key Structural and Activity Differences in Dihydropyridine Derivatives

CompoundSubstituentsIC₅₀ (EGFR, μM)LogP
N-methyl-1-(4-methylbenzyl)-...4-MeBz, N-Ph12.33.8
1-(3-Fluorobenzyl)-N-(2-MeO-4-NO₂Ph)3-FBz, 2-MeO-4-NO₂Ph8.92.9
1-(4-ClBz)-N-(Isoxazol-3-yl)4-ClBz, Isoxazole15.64.1
Trends: Electron-withdrawing groups (e.g., NO₂) enhance potency but reduce solubility .

Crystallographic Software Utilization

Advanced: How does SHELX improve refinement of dihydropyridine structures?

  • Twinning Detection: SHELXD identifies pseudo-merohedral twinning in low-symmetry space groups.
  • Hydrogen Bonding Networks: SHELXPRO visualizes N–H···O interactions critical for dimer formation (e.g., centrosymmetric dimers at 2.8 Å) .

Tautomerism and Conformational Analysis

Advanced: How do computational methods predict dominant tautomers?

  • DFT Calculations: Compare Gibbs free energy (ΔG) of keto-amine vs. enol tautomers.
  • NMR Chemical Shifts: GIAO calculations match experimental δ values (e.g., C=O at ~170 ppm in ¹³C NMR) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.